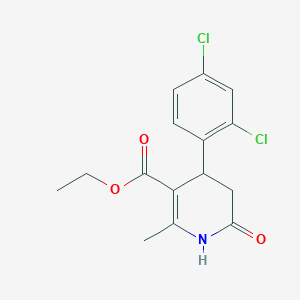

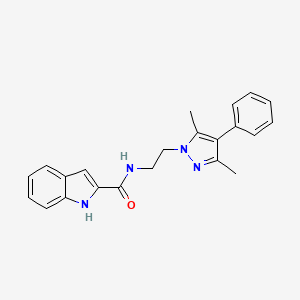

![molecular formula C13H16N2O3 B2543265 Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate CAS No. 708241-16-1](/img/structure/B2543265.png)

Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of an amide bond between an amino group and a carboxylic acid or its derivatives. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was prepared from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane . Similarly, methyl 2-benzoylamino-3-dimethylaminopropenoate was introduced as a new reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds in acetic acid . These methods could potentially be adapted for the synthesis of methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate often features a planar amide bond due to resonance, which can affect the reactivity and physical properties of the compound. For example, in the case of 2-amino-4,6-dimethylpyridinium benzoate, the cation and anion are linked by hydrogen bonds, forming a specific ring motif . The molecular structure can be determined using techniques such as X-ray crystallography, as was done for a chiral pyrrolidine derivative .

Chemical Reactions Analysis

Compounds with an amino benzoate structure can undergo various chemical reactions. For example, alkylation reactions can be performed to introduce alkyl groups into the molecule, as seen with methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate . The presence of an amino group also allows for the formation of heterocyclic systems, as demonstrated by the synthesis of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole derivatives from methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate would likely be influenced by the presence of the pyrrolidinyl group and the ester linkage. These groups can affect solubility, melting point, and stability of the compound. For instance, the introduction of a benzyloxycarbonyl group can be used to protect the amino group and can be selectively removed to afford free amino compounds . The crystalline structure and hydrogen bonding patterns can also influence the compound's properties, as seen in the case of 2-amino-4,6-dimethylpyridinium benzoate .

Applications De Recherche Scientifique

Synthesis and Applications

Methyl-2-formyl benzoate, a related compound, is recognized for its bioactive precursor role in organic synthesis due to its wide range of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure and an excellent precursor for new bioactive molecules, it demonstrates versatility in synthetic applications and is considered crucial in the pharmaceutical industry for the preparation of medical products (Farooq & Ngaini, 2019).

Environmental and Health Implications

The potential hazards of preservatives such as benzoate salts, including sodium benzoate, have been systematically reviewed. Despite their utility in food and beverage preservation, concerns over safety remain, particularly regarding their capacity to react and form carcinogens like benzene. Additionally, sodium benzoate has found clinical utility in treating various disorders, suggesting its diverse application spectrum beyond preservative uses, albeit with caution advised due to potential health implications (Piper & Piper, 2017).

Propriétés

IUPAC Name |

methyl 2-(pyrrolidine-1-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-12(16)10-6-2-3-7-11(10)14-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXOSKPDLADODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2543182.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2543188.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2543190.png)

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543192.png)

![(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)

![methyl 4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2543201.png)

![4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol](/img/structure/B2543202.png)